



Technical Support Center: SR 142948 Vehicle Selection for In Vivo Administration

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Compound of Interest		
Compound Name:	SR 142948	
Cat. No.:	B031177	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and preparing appropriate vehicles for the in vivo administration of the neurotensin receptor 1 (NTS1) antagonist, SR 142948. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summarized for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is **SR 142948** and what are its key properties?

A1: **SR 142948** is a potent and selective, non-peptide antagonist of the neurotensin receptor 1 (NTS1).[1][2] It is an orally active compound with good brain accessibility that has been used in research to investigate the role of neurotensin in various physiological processes.[3]

Table 1: Physicochemical Properties of **SR 142948**



Property	Value
Molecular Weight	685.86 g/mol
Formula	Сз9Н51N5O6
Solubility in DMSO	Up to 75 mM
Solubility in Water	Up to 25 mM
In Vivo Activity	Orally active

Data sourced from multiple suppliers and publications.[2]

Q2: What are the recommended vehicle formulations for in vivo administration of SR 142948?

A2: Due to its hydrophobic nature, **SR 142948** requires a vehicle that can effectively solubilize it for in vivo delivery. Several formulations have been reported to achieve a clear solution for administration. The choice of vehicle will depend on the intended route of administration (e.g., intraperitoneal, oral gavage) and the specific experimental requirements.

Table 2: Recommended Vehicle Formulations for SR 142948

Protocol	Vehicle Composition	Achieved Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 5 mg/mL
3	10% DMSO, 90% Corn Oil	≥ 5 mg/mL

Data based on information from MedchemExpress.[1]

Q3: What is the mechanism of action of **SR 142948**?

A3: **SR 142948** acts as an antagonist at the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[4] By binding to NTS1, **SR 142948** blocks the downstream signaling



cascade typically initiated by the endogenous ligand, neurotensin. This includes the inhibition of inositol monophosphate formation and intracellular calcium mobilization.[3][5]

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and administration of **SR 142948** formulations.

Guide 1: Formulation Preparation



Issue	Possible Cause	Recommended Solution
Precipitation or cloudiness in the final formulation	- Incomplete dissolution of SR 142948 Supersaturation upon addition of the aqueous component (e.g., saline) Low ambient temperature.	- Ensure the stock solution in DMSO is completely clear before proceeding Use sonication or gentle warming (e.g., to 37°C) to aid dissolution.[6]- Add the aqueous component (saline) slowly and dropwise while continuously vortexing or stirring to ensure gradual mixing.[6]- Prepare the formulation fresh before each use.
Phase separation (oily droplets appear), especially with corn oil formulations	- Improper mixing of components Immiscibility of DMSO and corn oil.	- Vortex thoroughly after the addition of each component to ensure a homogenous mixture For the DMSO/corn oil formulation, consider adding a surfactant like Tween-80 and a co-solvent like PEG300 to create a stable emulsion.[7]
High viscosity of the formulation (especially with PEG300)	- Inherent property of PEG300.	- This is characteristic of this vehicle. Ensure the use of an appropriate gauge needle for administration to avoid difficulty in injection.

Guide 2: In Vivo Administration



Issue	Possible Cause	Recommended Solution
Animal distress during or after injection (e.g., vocalization, lethargy)	- High concentration of DMSO may cause local irritation or toxicity Rapid injection rate.	- For sensitive animal models, consider reducing the DMSO concentration if possible and adjusting the other components accordingly Administer the injection slowly and smoothly.[8]- Closely monitor the animals for 5-10 minutes post-injection.[9]
Inconsistent experimental results	- Variable bioavailability due to formulation instability or precipitation upon injection.	- Strictly adhere to the standardized preparation protocol Prepare fresh formulations for each experiment from a stored, aliquoted DMSO stock Ensure the final formulation is a clear, particle-free solution before administration.

Experimental Protocols Protocol 1: Preparation of SR 142948 in DMSO/PEG300/Tween-80/Saline

This protocol is suitable for intraperitoneal (i.p.) and oral (p.o.) administration.

Materials:

- SR 142948 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)



- Sterile 0.9% Saline
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare SR 142948 Stock Solution in DMSO:
 - Weigh the required amount of SR 142948 and dissolve it in DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).
 - Ensure complete dissolution. Gentle warming or sonication can be used if necessary.
- Sequential Addition of Excipients:
 - For a 1 mL final solution, begin with 400 μL of PEG300 in a sterile tube.
 - Add 100 μL of the SR 142948 stock solution in DMSO to the PEG300.
 - Vortex the mixture thoroughly until it is a homogenous solution.
- Addition of Surfactant:
 - Add 50 μL of Tween-80 to the mixture.
 - Vortex again vigorously to ensure the surfactant is evenly dispersed.
- Addition of Aqueous Component:
 - Slowly add 450 μL of sterile 0.9% saline to the mixture while continuously vortexing.[6]
- Final Check and Use:
 - Visually inspect the final formulation to ensure it is a clear and homogenous solution.



• It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

- Prepared SR 142948 formulation
- Sterile syringe (appropriately sized for the injection volume)
- Sterile needle (25-27 gauge)[10]
- 70% alcohol swabs

Procedure:

- Animal Restraint:
 - Properly restrain the mouse to expose the abdomen.
- Injection Site Identification:
 - Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]
- Injection:
 - Clean the injection site with a 70% alcohol swab.
 - Insert the needle with the bevel up at a 30-45 degree angle into the peritoneal cavity.
 - Gently pull back the plunger to ensure no fluid or blood is aspirated.
 - Inject the solution slowly and smoothly. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[10][12]
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress.



Protocol 3: Oral Gavage in Rats

Materials:

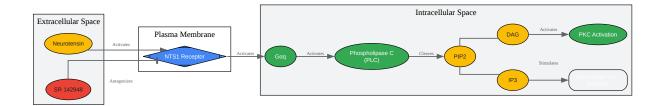
- Prepared SR 142948 formulation
- · Sterile syringe
- Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[13]

Procedure:

- Animal Restraint:
 - Securely restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- · Needle Insertion:
 - Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[8]
 - Gently insert the gavage needle into the mouth and advance it over the tongue into the esophagus. The animal should swallow as the tube passes. Do not force the needle.
- Administration:
 - Once the needle is in the correct position, administer the solution slowly. The maximum recommended gavage volume for a rat is 10-20 ml/kg.[8][13]
- Post-Administration Monitoring:
 - Carefully remove the gavage needle and return the rat to its cage.
 - Monitor the animal for any signs of respiratory distress or discomfort.[8]

Mandatory Visualizations Neurotensin Receptor 1 (NTS1) Signaling Pathway



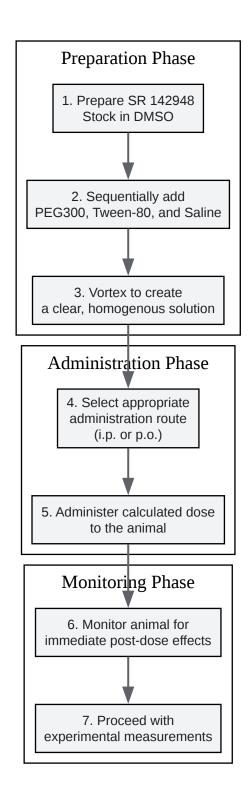


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Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).

Experimental Workflow: In Vivo Administration of SR 142948





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Caption: General experimental workflow for the in vivo administration of SR 142948.



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